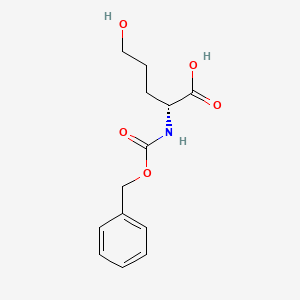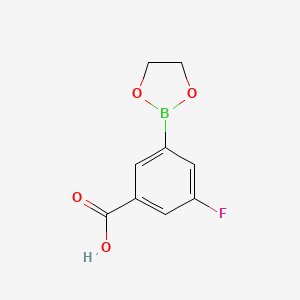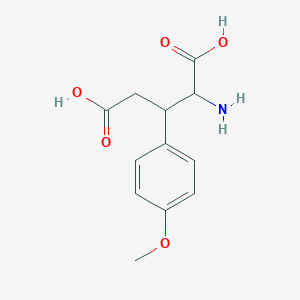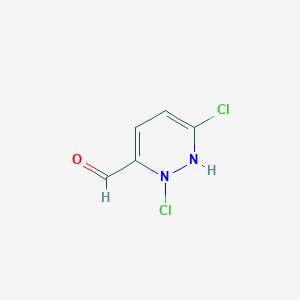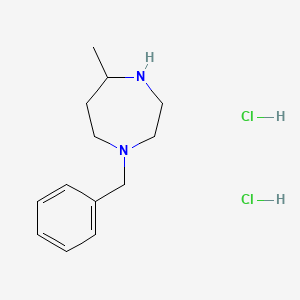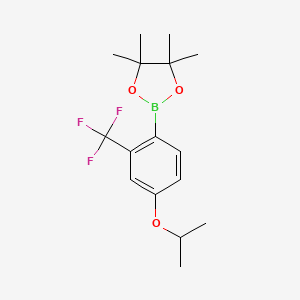![molecular formula C14H15BO2 B14020183 (2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)
(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound belonging to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which includes a biphenyl moiety with an ethyl group at the 2-position and a boronic acid group at the 4-position. Boronic acids are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids, including (2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: (2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biphenyl derivatives with new substituents.
Scientific Research Applications
(2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals that target specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of complexes with Lewis bases. These interactions are crucial in processes like the Suzuki-Miyaura coupling, where the boronic acid transfers its organic residue to a transition metal catalyst, enabling the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Ethylphenylboronic acid
- 4-Biphenylboronic acid
Comparison: (2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure with an ethyl group at the 2-position. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity in certain reactions, compared to simpler boronic acids like phenylboronic acid. The presence of the biphenyl moiety also allows for greater versatility in forming complex molecules, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C14H15BO2 |
|---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
(3-ethyl-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-2-11-10-13(15(16)17)8-9-14(11)12-6-4-3-5-7-12/h3-10,16-17H,2H2,1H3 |
InChI Key |
GWEFFAHJXROHKH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)
